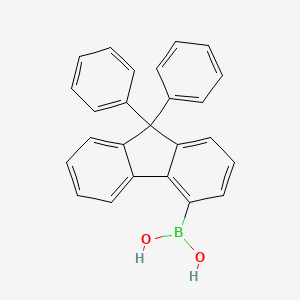

(9,9-ジフェニル-9H-フルオレン-4-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is an organic compound with the molecular formula C25H19BO2 and a molecular weight of 362.24 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom of the fluorenyl group, which is further substituted with two phenyl groups. This compound is typically a white solid powder and is soluble in organic solvents such as dichloromethane, acetonitrile, and chloroform .

科学的研究の応用

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid has several applications in scientific research:

作用機序

Target of Action

It is known that boronic acids often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

Boronic acids are known to form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are often involved in various biochemical reactions due to their ability to form reversible covalent bonds with hydroxyl groups .

生化学分析

Biochemical Properties

Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also interact with proteins, enabling their manipulation and cell labeling .

Cellular Effects

Boronic acids are known to interact with glycan chains of antibodies .

Molecular Mechanism

Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions .

準備方法

Synthetic Routes and Reaction Conditions

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid can be synthesized through the reaction of phenylboronic acid with fluoren-4-aldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

化学反応の分析

Types of Reactions

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

類似化合物との比較

Similar Compounds

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 4-position.

9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Contains methyl groups instead of phenyl groups.

9,9-Dioctylfluorene-2-boronic acid pinacol ester: Contains octyl groups and is used in similar applications.

Uniqueness

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high fluorescence efficiency .

生物活性

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's synthesis, biological applications, and relevant case studies, supported by data tables and research findings.

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, with the molecular formula C25H19BO2 and CAS number 1224976-40-2, is characterized by its boronic acid functional group which is pivotal in various biological applications. The compound can be synthesized through several methods that typically involve the reaction of phenylboronic acid derivatives with appropriate coupling partners.

1. Anticancer Activity

Recent studies have indicated that boronic acids, including (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, exhibit significant anticancer properties. For instance, research involving various boronic compounds demonstrated cytotoxic effects on prostate cancer cells (PC-3). In a comparative study:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid | 5 | 33 |

| Control (healthy cells) | 5 | 95 |

These findings suggest that while the compound effectively reduces cancer cell viability, it maintains a relatively high viability in healthy cells, indicating a degree of selectivity in its anticancer activity .

2. Antimicrobial Properties

The antimicrobial efficacy of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid has also been explored. Studies have shown that boronic acids can inhibit the growth of various microorganisms. The following table summarizes the inhibition zones observed for different bacterial strains:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |

These results highlight the potential of this compound as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

The biological activity of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid can be attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property is crucial in biochemical applications such as enzyme inhibition and drug delivery systems. The formation of cyclic boronate esters with diols enhances the fluorescence properties of certain biomolecules, making them useful in imaging applications .

Case Study 1: Detection of Mycolactone A/B

A notable application of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid was demonstrated in the detection of mycolactone A/B, a virulence factor produced by Mycobacterium ulcerans. The compound was used as a chemosensor to enhance fluorescence signals in the presence of mycolactone derivatives. The study reported significant improvements in detection sensitivity compared to traditional methods .

Case Study 2: Boron Neutron Capture Therapy (BNCT)

Boron compounds have been investigated for their role in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment modality. Although not exclusively focused on (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, its structural characteristics align with those required for effective BNCT agents. The incorporation of boron into tumor-targeting agents could potentially enhance therapeutic outcomes while minimizing damage to surrounding healthy tissues .

特性

IUPAC Name |

(9,9-diphenylfluoren-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGWWZGBTYHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。